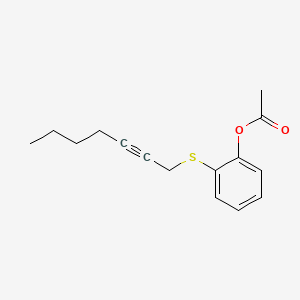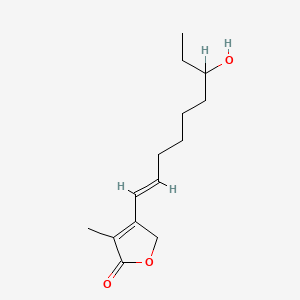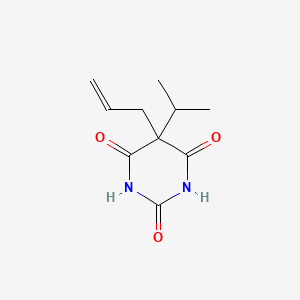![molecular formula C19H27N3O4S B1667632 4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS1907417 is a novel small-molecule agonist of the G protein-coupled receptor 119 (GPR119). It has garnered significant attention in the pharmaceutical industry due to its potential as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes . GPR119 is expressed in pancreatic β-cells and enteroendocrine cells, and its activation leads to enhanced glucose-stimulated insulin secretion .
Preparation Methods
The compound is classified as a synthetic organic molecule . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of standard organic synthesis techniques, including nucleophilic substitution, cyclization, and functional group transformations .
Chemical Reactions Analysis
AS1907417 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups within AS1907417 to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the core structure of AS1907417.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AS1907417 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AS1907417 serves as a valuable tool for studying the structure-activity relationships of GPR119 agonists.
Medicine: AS1907417 has shown promise as an antihyperglycemic agent, effectively controlling glucose levels and preserving pancreatic β-cell function. It is being explored as a potential treatment for type 2 diabetes.
Mechanism of Action
AS1907417 exerts its effects by activating GPR119, a G protein-coupled receptor. Upon activation, GPR119 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells . This mechanism helps improve glycemic control and preserve β-cell function. The molecular targets and pathways involved include the cAMP signaling pathway and the regulation of insulin gene expression .
Comparison with Similar Compounds
AS1907417 is unique among GPR119 agonists due to its potent insulinotropic and β-cell preservative effects. Similar compounds include:
PSN632408: Another GPR119 agonist with similar efficacy in enhancing insulin secretion.
ZSY-04 and ZSY-06: Pyridopyrazinone derivatives that also activate GPR119 and promote insulin secretion.
Compared to these compounds, AS1907417 has shown superior efficacy in preserving β-cell function and controlling glucose levels .
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[1-(2-cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C19H27N3O4S/c23-17(24)6-1-3-13-7-9-22(10-8-13)19-15-11-27(25,26)12-16(15)20-18(21-19)14-4-2-5-14/h13-14H,1-12H2,(H,23,24) |
InChI Key |
NFFANIJTECFGGM-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O |
Canonical SMILES |
C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS 1907417 AS-1907417 AS1907417 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)
![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)












